![molecular formula C15H16O B8666450 [1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl- CAS No. 805250-19-5](/img/structure/B8666450.png)
[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-
描述
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and a hydroxymethyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2,4’-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2’,4’-Dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,4’-Dimethyl[1,1’-biphenyl]-3-ylmethane.
Substitution: 2’,4’-Dimethyl-3-nitro[1,1’-biphenyl] or 2’,4’-Dimethyl-3-bromo[1,1’-biphenyl].
科学研究应用
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用机制
The mechanism of action of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2’,4’-dimethylbiphenyl: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,4’-Dimethyl-1,1’-biphenyl: Another derivative with different substitution patterns, affecting its chemical and physical properties.
Uniqueness
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
CAS 编号 |
805250-19-5 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
[3-(2,4-dimethylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
InChI 键 |
JOVVCWJITDVMNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
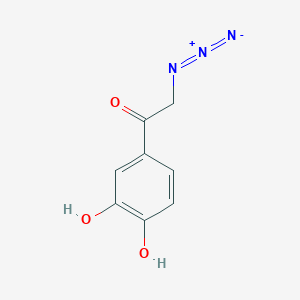
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)
![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
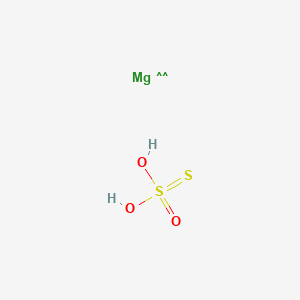
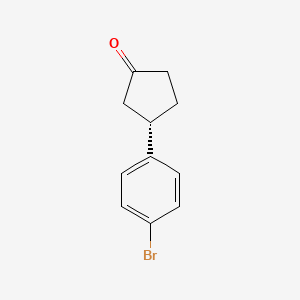
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)
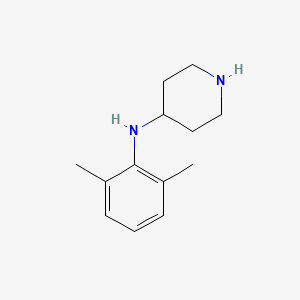
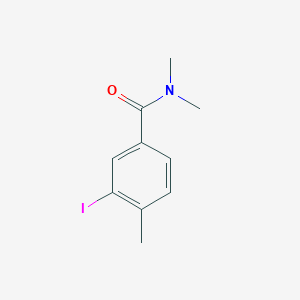


![9-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B8666463.png)
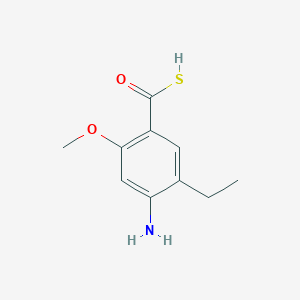
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
